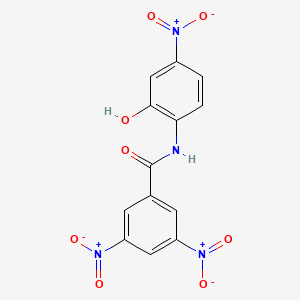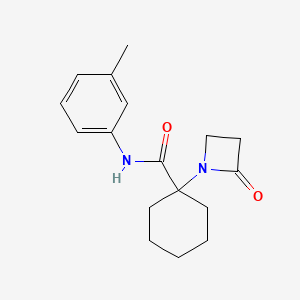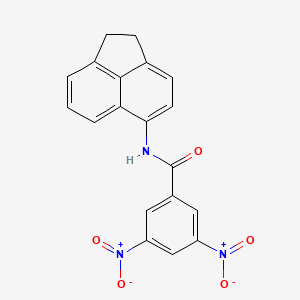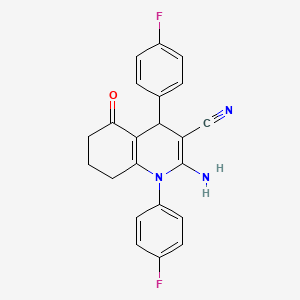
N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide: is an organic compound characterized by its complex structure, which includes both hydroxyl and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide typically involves a multi-step process:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the ortho and para positions.
Formation of 2-Hydroxy-4-nitrophenylamine: The nitrated phenol is then reduced to form 2-hydroxy-4-nitrophenylamine.
Acylation: This amine is acylated with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various electrophiles in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide is used as a precursor for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving nitro and hydroxyl groups. It may also serve as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Medicine
Potential applications in medicine include its use as a scaffold for drug development. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific functional groups for their properties.
Mecanismo De Acción
The mechanism by which N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide exerts its effects depends on its interactions with molecular targets. The hydroxyl group can form hydrogen bonds, while the nitro groups can participate in electron-withdrawing interactions. These properties can influence the compound’s reactivity and interactions with enzymes, receptors, or other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-nitrobenzamide
- 3,5-Dinitrobenzoic acid
- 4-Nitrophenol
Uniqueness
N-(2-Hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide is unique due to the combination of hydroxyl and multiple nitro groups on the benzene rings. This combination provides a distinct set of chemical properties, making it more reactive and versatile compared to similar compounds with fewer functional groups.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H8N4O8 |
|---|---|
Peso molecular |
348.22 g/mol |
Nombre IUPAC |
N-(2-hydroxy-4-nitrophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8N4O8/c18-12-6-8(15(20)21)1-2-11(12)14-13(19)7-3-9(16(22)23)5-10(4-7)17(24)25/h1-6,18H,(H,14,19) |
Clave InChI |
DSPNFGNDLDRASH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11535839.png)

![4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol](/img/structure/B11535849.png)
![4-fluoro-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide](/img/structure/B11535852.png)
![N-(4-chlorobenzyl)-2-oxo-2-[(2Z)-2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B11535856.png)

![2,4-dichloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535880.png)
![4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)](/img/structure/B11535883.png)
![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)

![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine](/img/structure/B11535915.png)
